L-threo-3-Phenylserine
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Overview
Description
L-threo-3-phenylserine is a L-phenylalanine derivative carrying a hydroxy substituent at position 3. It has a role as a metabolite. It is a tautomer of a L-threo-3-phenylserine zwitterion.
Scientific Research Applications
Enzymatic Processes and Biocatalysis
Enzyme Catalysis in Bacteria : L-threo-3-phenylserine is used by certain enzymes in bacteria for catalytic processes. For instance, an inducible phenylserine aldolase in Pseudomonas putida, isolated from soil, catalyzes the cleavage of L-threo-3-phenylserine into benzaldehyde and glycine (Misono et al., 2005).
Synthesis of β-Hydroxy Amino Acids : L-threo-3-phenylserine plays a role in the synthesis of β-hydroxy amino acids, important in pharmaceuticals. For example, a study showed enhanced synthesis of L-threo-3,4-dihydroxyphenylserine, used in Parkinson’s disease treatment, via a bioconversion system using recombinant Escherichia coli (Baik & Yoshioka, 2009).
Biochemical Characterization and Genetic Studies
Characterization in Soil Bacteria : Research into soil bacteria like Pseudomonas pickettii has shown the presence of enzymes such as phenylserine dehydratase, which act on L-threo-3-phenylserine for deamination processes (Misono et al., 1995).
Genetic and Mutagenesis Studies : Studies involving site-directed mutagenesis have provided insights into the genetic and molecular aspects of enzymes acting on L-threo-3-phenylserine. These studies are crucial for understanding the enzyme's structure and function (Okuda, Nagata, & Misono, 1996).
Therapeutic and Pharmacological Research
Research in Antiviral Agents : L-threo-phenylserine has been studied for its potential antiviral properties, especially against influenza A virus (Dickinson & Thompson, 1957).
Analgesic Potential : There is evidence suggesting the analgesic effects of L-threo-3,4-dihydroxyphenylserine in chronic pain patients, indicating its potential therapeutic application in pain management (Takagi & Harima, 1996).
Chemical Synthesis and Industrial Applications
Synthesis of Chemical Intermediates : L-threo-3-phenylserine is involved in the synthesis of various chemical intermediates, such as in the production of L-threo-3-[4-(methylthio)phenylserine], an intermediate for antibiotic synthesis (Liu et al., 1999).
Microfluidic Systems in Synthesis : The compound's synthesis has been studied in slug-flow microfluidic systems, which demonstrates its role in advanced chemical engineering and synthesis techniques (Čech, Hessel, & Přibyl, 2017).
properties
CAS RN |
2584-74-9 |
---|---|
Product Name |
L-threo-3-Phenylserine |
Molecular Formula |
C9H11NO3 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
(2S,3S)-2-amino-3-hydroxy-3-phenylpropanoic acid |
InChI |
InChI=1S/C9H11NO3/c10-7(9(12)13)8(11)6-4-2-1-3-5-6/h1-5,7-8,11H,10H2,(H,12,13)/t7-,8-/m0/s1 |
InChI Key |
VHVGNTVUSQUXPS-YUMQZZPRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]([C@@H](C(=O)O)N)O |
SMILES |
C1=CC=C(C=C1)C(C(C(=O)O)N)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(=O)O)N)O |
Other CAS RN |
6254-48-4 |
sequence |
X |
synonyms |
(2RS,3SR)-2-amino-3-hydroxy-3-phenylpropanoic acid beta-hydroxyphenylalanine beta-hydroxyphenylalanine, (DL)-isomer beta-hydroxyphenylalanine, erythro-(DL)-isomer beta-hydroxyphenylalanine, threo-(DL)-isomer beta-hydroxyphenylalanine, threo-(L)-isomer beta-phenylserine threo-beta-phenylserine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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